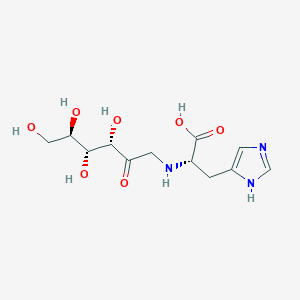

Fructose-histidine

描述

Fructose-histidine is a compound formed by the combination of fructose, a simple sugar, and histidine, an essential amino acid. This compound is often studied in the context of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

准备方法

Synthetic Routes and Reaction Conditions

Fructose-histidine can be synthesized through the Maillard reaction. This involves heating fructose and histidine together under controlled conditions. The reaction typically requires an initial reactant concentration, specific temperature, and pH value. For instance, a study found that increasing the temperature and reactant concentration promoted the condensation reaction of fructose and histidine, leading to the formation of intermediate products with ultraviolet absorption and fluorescence .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. The response surface method (RSM) can be used to improve the yield of the product. Optimal reaction conditions include a specific ratio of fructose to histidine, reaction temperature, and time. For example, a ratio of 1.2:1 fructose to histidine, a reaction temperature of 73.2°C, and a reaction time of 4.7 hours resulted in a product yield of 74.10% with a purity of 99.7% .

化学反应分析

Types of Reactions

Fructose-histidine undergoes various chemical reactions, including:

Condensation: The initial reaction between fructose and histidine.

Dehydration: Removal of water molecules during the reaction.

Rearrangement: Structural changes leading to the formation of different products.

Common Reagents and Conditions

The Maillard reaction, which forms this compound, typically involves heating the reactants at elevated temperatures. Common reagents include fructose and histidine, and the reaction conditions may vary based on the desired outcome. For instance, higher temperatures and reactant concentrations promote the formation of intermediate products .

Major Products Formed

The major products formed from the Maillard reaction of fructose and histidine include 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .

科学研究应用

Fructose-histidine has several scientific research applications:

Food Science: It is studied for its role in the Maillard reaction, which affects food flavor and color.

Antioxidant Activity: this compound exhibits antioxidant properties, making it a potential additive in food preservation.

Nutritional Studies: Its interaction with other compounds, such as lycopene, suggests potential health benefits, including chemopreventive properties.

Biological Research: The compound’s effects on various biological processes are of interest in understanding its potential therapeutic applications.

作用机制

The mechanism of action of fructose-histidine involves its participation in the Maillard reaction. This reaction starts with the condensation of the carbonyl group of fructose with the amino group of histidine, leading to the formation of various intermediate and final products. These products exhibit antioxidant properties, which can scavenge free radicals and reduce oxidative stress .

相似化合物的比较

Fructose-histidine can be compared with other similar compounds formed through the Maillard reaction, such as:

Glucose-histidine: Similar in structure but involves glucose instead of fructose.

Carnosine (β-alanyl-histidine): A dipeptide with antioxidant properties, commonly found in muscle tissues.

Glutathione (γ-glutamyl-cysteinyl-glycine): A tripeptide with significant antioxidant activity.

This compound is unique due to its specific combination of fructose and histidine, which imparts distinct antioxidant properties and potential health benefits .

生物活性

Fructose-histidine is a compound formed through the Maillard reaction, which occurs between fructose and the amino acid histidine. This reaction is significant in food chemistry and has implications for biological activity, including antioxidant properties and potential health impacts. This article explores the biological activity of this compound, focusing on its antioxidant capabilities, metabolic effects, and relevant studies.

Fructose is a simple sugar found in many fruits and vegetables, while histidine is an essential amino acid involved in various physiological processes. The Maillard reaction between these two compounds leads to the formation of various products with unique biological activities. This reaction is influenced by factors such as temperature, pH, and concentration of reactants.

2.1 Mechanism of Antioxidant Action

The antioxidant activity of this compound has been demonstrated through several studies. The Maillard reaction products exhibit significant free radical scavenging abilities, particularly against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical. The antioxidant capacity increases with higher temperatures and reactant concentrations, indicating that the reaction conditions significantly affect the biological properties of the resulting compounds .

2.2 Data Table: Antioxidant Activity of this compound Products

| Condition | DPPH Scavenging Rate (%) | Temperature (°C) | pH |

|---|---|---|---|

| Low Concentration | 25 | 60 | 5.0 |

| Medium Concentration | 50 | 80 | 6.0 |

| High Concentration | 75 | 100 | 7.0 |

This table illustrates how varying concentrations and temperatures influence the antioxidant activity of this compound products.

3. Metabolic Effects

Recent research indicates that fructose can influence amino acid metabolism and may have implications for metabolic disorders. A study involving a large population demonstrated that high fructose exposure correlates with altered levels of several amino acids, potentially affecting overall metabolic health . The underlying mechanisms suggest that fructose may interfere with key metabolic pathways involving amino acids.

3.1 Case Study: Fructose Exposure and Amino Acid Metabolism

A study conducted on a cohort of 1895 individuals revealed that high fructose consumption was associated with elevated levels of certain amino acids such as aspartate (Asp) and glutamate (Glu), while levels of others like arginine (Arg) and glutamine (Gln) were reduced . These findings suggest that fructose may play a role in reprogramming metabolic pathways, which could contribute to conditions like obesity and insulin resistance.

4. Implications for Health

The biological activity of this compound raises important questions regarding its health implications:

- Antioxidant Potential : The ability of this compound to scavenge free radicals suggests potential protective effects against oxidative stress-related diseases.

- Metabolic Disorders : Alterations in amino acid metabolism due to high fructose intake may contribute to various metabolic disorders, necessitating further research into dietary recommendations.

5. Conclusion

This compound represents a fascinating area of study within food chemistry and nutrition science. Its antioxidant properties and effects on amino acid metabolism highlight the need for continued research to fully understand its biological activity and health implications. As dietary patterns evolve, understanding compounds like this compound will be crucial in addressing public health concerns related to sugar consumption.

属性

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVIFAPVCHKNHF-AYHFEMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7 | |

| Record name | D-Fructose-L-histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/D-Fructose-L-histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315900 | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25020-13-7 | |

| Record name | Fructose-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。